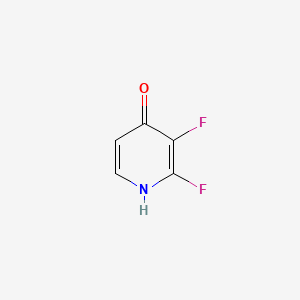![molecular formula C32H30F6N4O3 B567872 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino] CAS No. 1352957-59-5](/img/structure/B567872.png)
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” is a complex organic molecule with the molecular formula C32H28F6N4O3 . It has a molecular weight of 630.6 g/mol . The IUPAC name for this compound is 3- ( (3,5-bis (trifluoromethyl)phenyl)amino)-4- ( ( (1S)- ( (2S,4S,5R)-5-ethylquinuclidin-2-yl) (6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI code: InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17 (16)10-25 (42)26 (22-6-8-39-24-5-4-21 (45-2)14-23 (22)24)41-28-27 (29 (43)30 (28)44)40-20-12-18 (31 (33,34)35)11-19 (13-20)32 (36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17-,25-,26-/m0/s1 . The compound also has a Canonical SMILES representation: COC1=CC2=C (C=CN=C2C=C1) [C@@H] ( [C@@H]3C [C@@H]4CCN3C [C@@H]4C=C)NC5=C (C (=O)C5=O)NC6=CC (=CC (=C6)C (F) (F)F)C (F) (F)F .Physical And Chemical Properties Analysis
This compound is a white solid . It has a melting point of 196–198°C (decomp.) . It is soluble in dimethyl sulfoxide .Scientific Research Applications
Advanced Materials and Chemical Synthesis
Compounds with complex fluorinated aromatic structures and quinoline derivatives are frequently investigated for their unique physical and chemical properties. For example, fluorinated compounds are known for their thermal stability, resistance to solvents, and ability to engage in strong hydrogen bonding, making them valuable in materials science for coatings, specialty polymers, and electronic devices (Chernyshev, Kravchenko, & Ananikov, 2017). Similarly, quinoline derivatives have been explored for their electronic properties, serving as core structures in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Squeo & Pasini, 2020).
Pharmaceutical Applications
The pharmacological potential of compounds featuring aromatic amines and methoxycinchonan structures is vast. Such compounds have been investigated for their antimalarial, anticancer, and antimicrobial properties. For instance, novel series of compounds similar in structural complexity have shown promising antineoplastic properties, suggesting potential in cancer treatment through mechanisms such as apoptosis induction and modulation of drug resistance (Hossain et al., 2020).
Biological Activities and Environmental Impact
Chemicals with advanced structural features, including various substitutions on aromatic rings, have been the subject of environmental studies, particularly concerning their degradation and the impact of their breakdown products. Advanced oxidation processes have been applied to degrade nitrogen-containing hazardous compounds, demonstrating the complexities involved in mitigating the environmental impact of sophisticated chemical structures (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXKFCTYZMFMJB-FRSFCCSCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

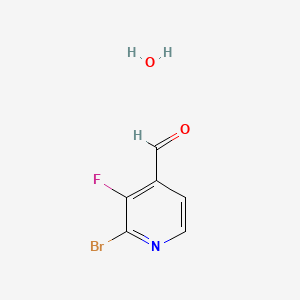
![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)
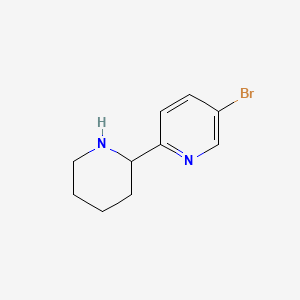
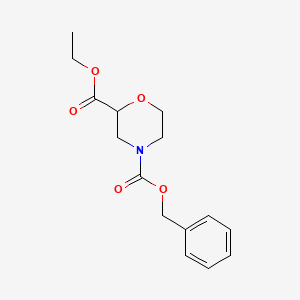
![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)
![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)
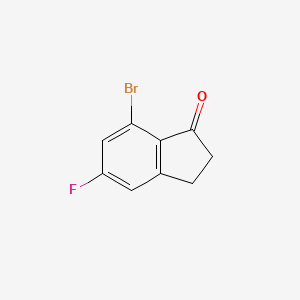
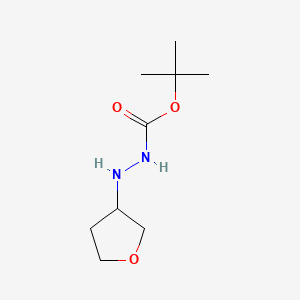
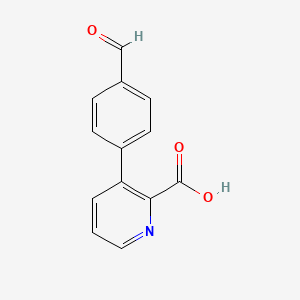

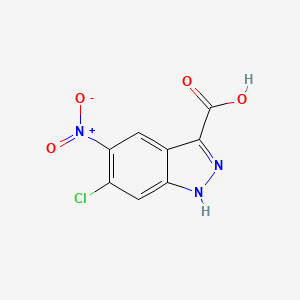
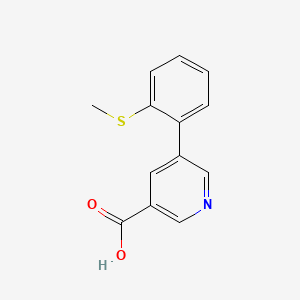
![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)
